molecular formula C9H9BrO4 B182419 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid CAS No. 7509-38-8

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Cat. No. B182419
CAS RN: 7509-38-8
M. Wt: 261.07 g/mol
InChI Key: YAUZWMLHLWHCLG-UHFFFAOYSA-N
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Description

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, also known as Br-CPF, is a cyclic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Mechanism Of Action

The mechanism of action of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting key enzymes and pathways involved in cancer cell proliferation and inflammation. Studies have shown that 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid can inhibit the activity of certain kinases and transcription factors, leading to the suppression of tumor growth and the reduction of inflammation.

Biochemical And Physiological Effects

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage and promote overall health and well-being.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid for lab experiments is its high yield and purity, which makes it easy to work with and suitable for a range of applications. However, its complex synthesis method and relatively high cost may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, including the development of new synthetic methods for producing the compound, the identification of new therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, as well as its safety and efficacy in clinical trials.
Conclusion
In conclusion, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is a promising compound with potential applications in drug discovery and therapeutic development. Its unique cyclic structure and chemical properties make it an attractive candidate for further research, and ongoing studies are aimed at elucidating its mechanism of action and identifying new therapeutic applications. With continued research and development, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid may one day become an important tool in the fight against cancer, inflammation, and other diseases.

Scientific Research Applications

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique cyclic structure and chemical properties make it an attractive candidate for drug discovery, and several studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

CAS RN

7509-38-8

Product Name

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid

InChI

InChI=1S/C9H9BrO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12)

InChI Key

YAUZWMLHLWHCLG-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)O

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)O

Other CAS RN

7509-38-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50-mL one neck round bottom flask, sodium hydroxide, Catalog No. 655104 from Aldrich Co. (0.33 g) was dissolved in water (37 mL). In the same flask, cis-endo-5-norbornene-2,3-dicarboxylic anhydride, Catalog No. 247634 from Aldrich Co. (2.54 g), and tetrahydrofuran (5 mL) were added. The flask was heated while stirring in a 45° C. water bath for five minutes to dissolve then cooled in an ice bath to 5° C. Bromine, Catalog No. 207888 from Aldrich Co. (2.55 g) was added dropwise to the flask. After stirring for 14 hours at room temperature, extract the product in ethyl acetate (100 mL) and dry with magnesium sulfate. The product, 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3.86 g) was isolated by removing ethyl acetate by rotary evaporation.
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